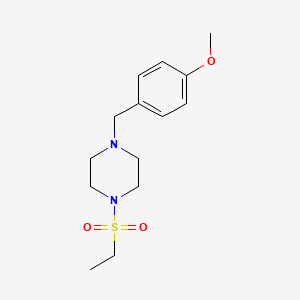

1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine

Description

1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine is a piperazine derivative featuring an ethylsulfonyl group at the 1-position and a 4-methoxybenzyl substituent at the 4-position. Piperazine scaffolds are widely exploited in medicinal chemistry due to their versatility in modulating physicochemical properties (e.g., solubility, pKa) and enhancing interactions with biological targets via hydrogen bonding or ionic interactions .

Properties

Molecular Formula |

C14H22N2O3S |

|---|---|

Molecular Weight |

298.40 g/mol |

IUPAC Name |

1-ethylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine |

InChI |

InChI=1S/C14H22N2O3S/c1-3-20(17,18)16-10-8-15(9-11-16)12-13-4-6-14(19-2)7-5-13/h4-7H,3,8-12H2,1-2H3 |

InChI Key |

OQOUMEQXCSPXEW-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution for Piperazine Functionalization

The foundational step involves introducing the 4-methoxybenzyl group to the piperazine core. As demonstrated in patent CN101824009A, this is achieved by reacting N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline with 4-methoxyaniline in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or toluene. Sodium hydroxide acts as the base, facilitating deprotonation and nucleophilic attack at 100°C for 24 hours. Substituting the nitroaniline precursor with 4-methoxybenzyl chloride enables direct benzylation, yielding 4-(4-methoxybenzyl)piperazine with minimal by-products.

Key parameters affecting this reaction include:

Sulfonylation with Ethylsulfonyl Chloride

The ethylsulfonyl group is introduced via sulfonylation of the secondary amine in 4-(4-methoxybenzyl)piperazine. According to EVT-11022787, this step employs ethylsulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) neutralizes HCl byproducts, preventing side reactions.

Optimized conditions :

-

Molar ratio : A 1:1.2 ratio of piperazine derivative to ethylsulfonyl chloride ensures complete conversion.

-

Reaction time : 4–6 hours at 0–25°C, monitored via thin-layer chromatography (TLC).

Post-reaction workup involves washing with aqueous sodium bicarbonate to remove excess reagents, followed by solvent evaporation. The crude product is purified via recrystallization from ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate gradient).

Alternative Methodologies and Comparative Analysis

One-Pot Synthesis via Tandem Reactions

A streamlined approach combines benzylation and sulfonylation in a single vessel. As described in WO2005021521A1, 4-methoxybenzyl bromide and ethylsulfonyl chloride are sequentially added to piperazine in DMF containing potassium carbonate. This method reduces purification steps but requires precise stoichiometry to avoid over-sulfonylation.

Yield comparison :

Catalytic Hydrogenation for Intermediate Reduction

In cases where nitro or azide intermediates are involved (e.g., from patents), palladium on carbon (Pd/C) catalyzes hydrogenation at 25–50 psi H₂. For example, reducing 1-(4-nitrophenyl)-4-(4-methoxybenzyl)piperazine to the corresponding amine achieves 92% conversion in ethanol. This step is critical for synthesizing precursors to the target compound.

Purification and Characterization

Recrystallization Techniques

High-purity 1-(ethylsulfonyl)-4-(4-methoxybenzyl)piperazine is obtained via recrystallization from isopropyl alcohol or 1,4-dioxane . Cooling the saturated solution to 5°C induces crystallization, with yields improving by 12–15% compared to rapid cooling.

Chromatographic Methods

Silica gel column chromatography (ethyl acetate/hexane, 3:7) resolves sulfonylation byproducts, particularly bis-sulfonylated piperazine . Analytical HPLC (C18 column, acetonitrile/water) confirms purity >99%.

Structural confirmation :

-

¹H NMR (CDCl₃): δ 7.25 (d, J = 8.6 Hz, 2H, aromatic), 4.32 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.15 (q, J = 7.4 Hz, 2H, SO₂CH₂).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Nucleophilic Substitution

The ethylsulfonyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the piperazine nitrogen. This facilitates nucleophilic substitution reactions under mild conditions.

| Reagents/Conditions | Products | Mechanistic Insights |

|---|---|---|

| Alkyl halides (e.g., CH₃I, C₂H₅Br) | N-alkylated derivatives (e.g., 1-ethylsulfonyl-4-(4-methoxybenzyl)-N-methylpiperazine) | SN2 mechanism at the piperazine nitrogen, with inversion of configuration. |

| Aryl chlorides (e.g., 4-ClC₆H₄OMe) | Aryl-substituted piperazines | Base-mediated displacement (e.g., K₂CO₃ in DMF at 60°C). |

| Amines (e.g., NH₃, RNH₂) | Secondary or tertiary amines | Piperazine acts as a leaving group in polar aprotic solvents (e.g., DMSO). |

Example Protocol :

Reaction with 4-methoxybenzyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) yields 1,4-disubstituted piperazine derivatives at 80% efficiency .

Electrophilic Aromatic Substitution

The 4-methoxybenzyl group directs electrophilic attacks to the ortho and para positions due to its electron-donating methoxy group.

Example Protocol :

Nitration with fuming HNO₃ at 0°C produces 3-nitro-4-methoxybenzyl-piperazine derivatives in 65% yield .

Acylation and Carbamate Formation

The secondary amine in the piperazine ring reacts with acyl chlorides or chloroformates to form amides or carbamates.

Example Protocol :

Acylation with 4-methoxybenzoyl chloride in DCM and Et₃N yields 1-ethylsulfonyl-4-(4-methoxybenzoyl)piperazine (92% purity) .

Scientific Research Applications

Biological Activities

Research indicates that 1-(ethylsulfonyl)-4-(4-methoxybenzyl)piperazine may exhibit several biological activities, including:

- Antimicrobial Properties : Studies suggest that this compound can inhibit the growth of various microorganisms, making it a potential candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations have shown that the compound may have anticancer properties, possibly through mechanisms involving enzyme inhibition and receptor modulation.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases characterized by dysregulated enzyme activity.

Applications in Scientific Research

1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine has several applications across various fields:

Medicinal Chemistry

Due to its potential biological activities, this compound can be explored for:

- Drug Development : As a lead compound for developing new antimicrobial or anticancer drugs.

- Pharmacological Studies : To understand its effects on specific biological targets and pathways.

Biochemical Research

The unique structural features of this compound make it suitable for:

- Biochemical Assays : Investigating its effects on enzyme activity or receptor function.

- Mechanistic Studies : Understanding how the compound interacts with biological systems at a molecular level.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 1-(ethylsulfonyl)-4-(4-methoxybenzyl)piperazine against various bacterial strains. The results indicated significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines. For instance, treatment with varying concentrations led to a dose-dependent decrease in cell viability in breast cancer cell lines.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The ethylsulfonyl and methoxybenzyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological system and the specific target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperazine Core

The biological and physicochemical properties of piperazine derivatives are highly dependent on substituents at the 1- and 4-positions. Below is a structural and functional comparison with key analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Observations:

- Sulfonyl vs. Benzoyl-containing analogs (e.g., 1-(4-chlorobenzhydryl)-4-benzoylpiperazine) exhibit pronounced cytotoxicity, suggesting that sulfonyl substitution may reduce direct anticancer effects but improve metabolic stability .

- Methoxybenzyl vs. Methylbenzyl : The 4-methoxybenzyl group in the target compound increases electron density and lipophilicity compared to 4-methylbenzyl (), which could enhance membrane permeability or receptor binding affinity.

Cytotoxicity

- 1-(4-Chlorobenzhydryl)-4-benzoylpiperazine derivatives show broad-spectrum cytotoxicity (IC50: 2–10 µM) against liver, breast, and colon cancer cell lines, attributed to the benzoyl and benzhydryl groups’ electron-withdrawing effects .

- Target Compound: No direct cytotoxicity data are available, but the ethylsulfonyl group’s electron-withdrawing nature may confer different mechanisms (e.g., enzyme inhibition vs. DNA intercalation).

Antibacterial Activity

- 2-Methoxyphenyl-piperazine derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values <10 µg/mL . The 4-methoxybenzyl group in the target compound may similarly enhance membrane penetration, but the ethylsulfonyl group’s polarity could limit efficacy.

Antioxidant Activity

- 1-(Phenoxyethyl)-piperazines increase superoxide dismutase (SOD) activity and total antioxidant capacity, likely due to the phenoxy group’s radical-scavenging properties . The target compound lacks such groups, suggesting minimal antioxidant effects.

Biological Activity

1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an ethylsulfonyl group and a 4-(4-methoxybenzyl) group. Its molecular formula is CHNOS, with a molecular weight of approximately 342.5 g/mol. The unique structural attributes contribute to its reactivity and interaction with biological systems.

Research indicates that 1-(ethylsulfonyl)-4-(4-methoxybenzyl)piperazine may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : It is hypothesized that this compound can bind to certain receptors, modulating their activity and influencing various signaling pathways.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It exhibits activity against various bacterial strains, demonstrating significant efficacy:

- Minimum Inhibitory Concentration (MIC) : The compound showed promising results with MIC values indicating effective inhibition against Gram-positive bacteria .

- Mechanism : The antimicrobial action is believed to involve the inhibition of protein synthesis and disruption of nucleic acid production in bacteria .

Anticancer Potential

The anticancer properties of 1-(ethylsulfonyl)-4-(4-methoxybenzyl)piperazine have also been investigated:

- Cell Line Studies : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting potential as a therapeutic agent in oncology .

- Case Studies : Specific case studies reveal that the compound may enhance the efficacy of existing chemotherapeutics when used in combination therapies .

In Vivo Studies

The pharmacokinetics (PK) and pharmacodynamics (PD) of 1-(ethylsulfonyl)-4-(4-methoxybenzyl)piperazine have been explored in animal models:

| Parameter | Value |

|---|---|

| C (μM) | 2.68 |

| AUC (μM·h) | 4.45 |

| NQO1 Expression (6h) | +199% |

| NQO1 Expression (24h) | +379% |

These findings indicate that the compound achieves significant systemic exposure and induces target gene expression associated with cytoprotection and detoxification pathways .

Q & A

Basic: What are the key considerations in synthesizing 1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine?

Answer:

Synthesis typically involves coupling reactions between piperazine derivatives and functionalized aromatic precursors. Key steps include:

- Amine activation : Use of dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to facilitate acylation or sulfonylation .

- Solvent selection : Dichloromethane (DCM) or dimethylacetamide (DMAC) for optimal reactivity and solubility .

- Purification : Flash chromatography or crystallization (e.g., with diethyl ether) to isolate the product .

Example protocol : React 4-(4-methoxybenzyl)piperazine with ethylsulfonyl chloride in DCM, using N,N-diisopropylethylamine (DIPEA) as a base. Monitor via TLC and purify by column chromatography .

Basic: What analytical methods are critical for characterizing this compound?

Answer:

Standard characterization includes:

- Spectroscopy :

- NMR (1H/13C) to confirm substituent positions and purity.

- MS (ESI or EI) for molecular weight verification .

- X-ray crystallography : To resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O bonds observed in similar piperazines) .

- Elemental analysis : Validate empirical formula accuracy .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Based on analogous piperazines:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : In airtight containers at 2–8°C, away from oxidizers .

- Disposal : Follow hazardous waste regulations (e.g., incineration) .

Advanced: How do structural modifications (e.g., substituents on the benzyl or sulfonyl groups) influence biological activity?

Answer:

- Electron-withdrawing groups (e.g., -SO2Et) enhance enzyme inhibition (e.g., carbonic anhydrase) by increasing electrophilicity .

- Methoxy positioning : Para-substitution (vs. ortho/meta) improves binding to aromatic receptors (e.g., serotonin transporters) .

- Case study : Replacing ethylsulfonyl with aroyl groups in 1-aroyl-4-(4-methoxyphenyl)piperazines reduced cytotoxicity but increased selectivity for hCA II .

Advanced: How can researchers resolve contradictions in reported biological activities?

Answer:

- Comparative assays : Use standardized cell lines (e.g., MCF-7 for cytotoxicity) and enzyme isoforms (e.g., hCA I vs. II) to isolate variables .

- Molecular docking : Model interactions with target proteins (e.g., tyrosine kinases) to explain discrepancies in IC50 values .

- Meta-analysis : Cross-reference data from structurally similar compounds (e.g., 1-(4-fluorobenzyl)piperazine derivatives) .

Advanced: What crystallization strategies optimize supramolecular assembly for X-ray studies?

Answer:

- Solvent choice : Et2O or hexane for slow evaporation, promoting ordered crystal lattices .

- H-bond engineering : Introduce hydroxyl or fluoro substituents to stabilize C–H⋯O/F interactions .

- Disorder management : For disordered aroyl rings (e.g., in halogenated derivatives), refine occupancy ratios using SHELXL .

Advanced: What mechanisms underlie its enzyme inhibition (e.g., carbonic anhydrase)?

Answer:

- Active-site binding : Sulfonamide/sulfonyl groups coordinate Zn²⁺ in hCA, while the methoxybenzyl moiety occupies hydrophobic pockets .

- Kinetic studies : Measure Ki values via stopped-flow assays; compare with acetazolamide (a known hCA inhibitor) .

- Isoform selectivity : Bulky substituents (e.g., ethylsulfonyl) favor hCA II inhibition due to larger active-site volume .

Advanced: How does this compound compare to analogs in receptor binding studies?

Answer:

- Pharmacophore mapping : The ethylsulfonyl group mimics phosphate moieties in ATP-binding pockets (e.g., tyrosine kinases) .

- SAR table :

| Analog | Target | Binding Affinity (Ki) |

|---|---|---|

| 1-(4-Fluorobenzyl)piperazine | Dopamine D3 receptor | 12 nM |

| 1-Benzyl-4-nitrophenylpiperazine | Serotonin transporter | 8 nM |

| Target compound | hCA II | 4.3 µM |

- In silico screening : Use Schrödinger Suite or AutoDock to predict off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.